2-(4-bromo-2-iodophenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

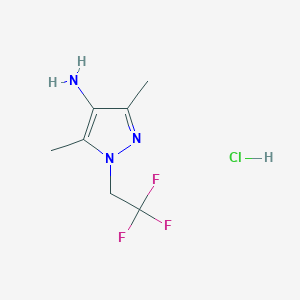

2-(4-bromo-2-iodophenyl)acetic acid is a chemical compound with the CAS Number: 1242830-36-9 . It has a molecular weight of 340.94 and is typically in the form of a powder .

Molecular Structure Analysis

The molecular structure of 2-(4-bromo-2-iodophenyl)acetic acid can be represented by the InChI code: 1S/C8H6BrIO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) . This indicates that the compound contains a bromine atom and an iodine atom attached to a phenyl ring, which is further connected to an acetic acid moiety .Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-bromo-2-iodophenyl)acetic acid are not detailed in the literature, similar compounds such as 4-bromophenylacetic acid have been reported to undergo various reactions. For instance, a hydrazone derivative can be made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives can be made by condensing the simple hydrazone with aldehydes .科学的研究の応用

Teaching and Academic Research

Lastly, this compound finds application in academic settings, where it is used to teach important concepts in organic chemistry and to engage students in research projects. It provides a practical example of how theoretical knowledge is applied in real-world scenarios .

Safety and Hazards

While specific safety and hazard information for 2-(4-bromo-2-iodophenyl)acetic acid is not available, it is generally recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure, and the compound should be used in a well-ventilated area .

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromo-2-iodophenyl)acetic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s effects.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-2-iodophenyl)acetic acid involves the bromination and iodination of phenylacetic acid followed by decarboxylation.", "Starting Materials": [ "Phenylacetic acid", "Bromine", "Iodine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Sodium sulfite", "Sodium carbonate", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Bromination of Phenylacetic Acid", "Phenylacetic acid is dissolved in glacial acetic acid and bromine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the reaction is complete.", "Step 2: Iodination of Bromophenylacetic Acid", "The bromophenylacetic acid is dissolved in ethanol and iodine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours until the reaction is complete.", "Step 3: Decarboxylation of Iodobromophenylacetic Acid", "The iodobromophenylacetic acid is dissolved in a mixture of sodium hydroxide and water and heated to reflux. Hydrochloric acid is then added dropwise until the pH of the solution is acidic. Sodium nitrite is then added followed by copper(I) iodide. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The resulting solution is then filtered and the filtrate is acidified with hydrochloric acid. The resulting precipitate is then washed with water, dried, and recrystallized from ethanol to yield 2-(4-bromo-2-iodophenyl)acetic acid." ] } | |

CAS番号 |

1242830-36-9 |

製品名 |

2-(4-bromo-2-iodophenyl)acetic acid |

分子式 |

C8H6BrIO2 |

分子量 |

340.9 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。